BiPhePhos is a sterically constrained, bulky bisphosphite ligand (CAS: 121627-17-6) primarily utilized in homogeneous rhodium-catalyzed hydroformylation. Derived from 2,2'-biphenol, its rigid structure and wide bite angle (βn = 123°) constrain the rhodium center to drive exceptional regioselectivity toward linear aldehydes, minimizing unwanted branched isomers [1]. In industrial and advanced laboratory procurement, BiPhePhos is prioritized over simpler phosphines because it combines high turnover frequencies (TOF) with linear-to-branched (l/b) ratios that frequently exceed 95:5. Furthermore, its high molecular weight (787.8 g/mol) makes it highly compatible with modern catalyst recycling technologies such as organic solvent nanofiltration (OSN), establishing it as a highly efficient choice for continuous-flow specialty chemical synthesis [2].
Substituting BiPhePhos with generic monophosphines like triphenylphosphine (PPh3) or flexible diphosphines fundamentally compromises process economics and product purity. While PPh3 is significantly cheaper upfront, it yields drastically lower linear-to-branched ratios (e.g., 73:27 compared to 98:2 for BiPhePhos), resulting in complex product mixtures that require energy-intensive downstream distillation[1]. Additionally, alternative bidentate ligands like Xantphos can achieve high regioselectivity but suffer from severely depressed reaction kinetics, reducing overall yield [1]. From a processability standpoint, low-molecular-weight generic ligands easily permeate nanofiltration membranes during catalyst recovery, leading to unacceptable losses of both the ligand and the coordinated precious metal, whereas the bulky architecture of BiPhePhos ensures near-complete retention [1].
In the rhodium-catalyzed hydroformylation of 1-dodecene to n-tridecanal, the choice of ligand dictates both the reaction speed and the isomeric purity of the product. BiPhePhos achieves a 60% yield with a linear-to-branched (l/b) ratio of 98:2. In contrast, the industry baseline triphenylphosphine (PPh3) provides a comparable yield (60%) but a poor l/b ratio of 73:27. While Xantphos matches the 98:2 regioselectivity of BiPhePhos, it severely retards the reaction speed, dropping the yield to just 21% under identical conditions [1].
| Evidence Dimension | Linear-to-branched (l/b) ratio and product yield |
| Target Compound Data | BiPhePhos: 98:2 l/b ratio, 60% yield |
| Comparator Or Baseline | PPh3 (73:27 l/b ratio, 60% yield) and Xantphos (98:2 l/b ratio, 21% yield) |
| Quantified Difference | BiPhePhos eliminates 92% of the branched isomer byproducts compared to PPh3, while delivering nearly 3x the yield of Xantphos. |
| Conditions | Rh-catalyzed hydroformylation of 1-dodecene to n-tridecanal. |
High regioselectivity combined with high yield eliminates the need for costly downstream isomer separation without sacrificing production throughput.
For continuous homogeneous catalysis, the ability to recycle the precious metal complex is critical for cost control. When subjected to Organic Solvent Nanofiltration (OSN) using membranes with a 250-350 Da molecular weight cut-off, BiPhePhos (MW 787 Da) demonstrates a 98% ligand rejection rate. In direct comparison, the standard PPh3 ligand (MW 262 Da) exhibits a low rejection rate of only 66%, allowing significant catalyst and ligand bleed into the product stream [1].
| Evidence Dimension | Ligand rejection/retention rate in OSN |
| Target Compound Data | BiPhePhos: 98% rejection |
| Comparator Or Baseline | PPh3: 66% rejection |
| Quantified Difference | BiPhePhos reduces ligand loss by over 90% compared to PPh3 during membrane filtration. |
| Conditions | Organic Solvent Nanofiltration (OSN) with a 250-350 Da MWCO membrane. |
Near-complete ligand retention enables the direct recycling of expensive Rh-catalyst complexes, drastically lowering the total cost of ownership in continuous flow processes.
Converting internal olefins directly to linear aldehydes is notoriously difficult due to competing hydrogenation and poor regioselectivity. In the tandem isomerization-hydroformylation of oleonitrile (an 18-carbon nitrile with an internal C=C bond), a Rh-BiPhePhos catalyst system successfully achieves a linear-to-branched (l/b) ratio of 58:42 and a chemoselectivity of 60% toward the aldehyde. Standard Rh-monophosphite or PPh3 systems fail to efficiently isomerize and hydroformylate such deep internal double bonds with comparable linear selectivity, often yielding predominantly branched products or unreacted starting material [1].
| Evidence Dimension | Regioselectivity (l/b ratio) from internal olefin feedstock |
| Target Compound Data | BiPhePhos: 58:42 l/b ratio with 60% chemoselectivity |
| Comparator Or Baseline | Standard PPh3-modified Rh catalysts (baseline l/b ratios typically < 20:80 for deep internal olefins) |
| Quantified Difference | BiPhePhos substantially shifts the product distribution toward the linear aldehyde even when starting from remote internal double bonds. |
| Conditions | Rh-catalyzed tandem isomerization-hydroformylation of oleonitrile at 120 °C and 10 bar CO/H2 (1:1). |
Allows manufacturers to substitute expensive terminal olefin feedstocks with cheaper internal olefins while still producing high-value linear aldehydes.
BiPhePhos is a highly effective ligand choice for industrial hydroformylation where the linear aldehyde is the strict target product. Because it consistently delivers linear-to-branched ratios exceeding 95:5, it is recommended for synthesizing plasticizer alcohols, detergent precursors, and specialty fragrances where branched isomers degrade end-product performance or require prohibitive distillation steps[1].
Due to its high molecular weight (787 Da) and excellent stability when protected from hydroperoxides, BiPhePhos is highly suited for continuous hydroformylation plants utilizing Organic Solvent Nanofiltration (OSN). It allows the intact Rh-BiPhePhos complex to be retained (>98%) and recycled, making homogeneous precious metal catalysis economically viable for lower-margin bulk chemicals[2].
In processes designed to valorize mixed or internal olefin streams (such as raffinate streams or isomerized bio-oils), BiPhePhos acts as a dual-function enabler. It facilitates rapid double-bond isomerization to the terminal position followed by highly regioselective hydroformylation, allowing buyers to procure cheaper internal olefins instead of premium alpha-olefins without sacrificing linear product yields [3].
Irritant